2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
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Description
2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C26H27N3O3 and its molecular weight is 429.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that imidazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to inhibit viral replication in acutely infected cells .
Biochemical Pathways
It is known that imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some imidazole derivatives have been shown to restrict the growth of Toxoplasma gondii, a common parasitic organism .
Result of Action
Imidazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . For example, some imidazole derivatives have been shown to have remarkable antibacterial activity against E. coli .
Biological Activity
The compound 2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzimidazole core substituted with a dimethoxyphenyl group and an isopropyl-phenylacetamide moiety. Its molecular formula is C₁₈H₁₈N₂O₂, and it exhibits several important functional groups that contribute to its biological activity.
Anticancer Properties
Benzimidazole derivatives are known for their anticancer properties, often acting through multiple mechanisms. The specific compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound disrupts microtubule polymerization, induces apoptosis, and inhibits key receptors involved in cancer progression such as topoisomerases and epidermal growth factor receptors (EGFR) .
- Cytotoxicity : Research indicates that derivatives with electron-donating groups on the phenyl ring significantly enhance anticancer activity. For example, compounds with similar structures have demonstrated IC₅₀ values in the low micromolar range against A549 lung cancer cells .
Other Biological Activities
Beyond its anticancer potential, this compound may exhibit other pharmacological activities:
- Antimicrobial Activity : Benzimidazole derivatives have been reported to possess antimicrobial properties against various pathogens. The presence of specific substituents can enhance this activity .
- Antiparasitic Effects : Some studies have indicated that related compounds show efficacy against intestinal parasites such as Giardia intestinalis and Trichomonas vaginalis, suggesting a broader spectrum of biological activity .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of several benzimidazole derivatives, including those structurally similar to the compound . The results showed that certain derivatives exhibited superior cytotoxicity against A549 cells with IC₅₀ values as low as 11.75 µg/mL .
- Mechanistic Studies : In vitro assays demonstrated that the compound induced G2/M cell cycle arrest in cancer cells, leading to increased apoptosis rates. This suggests that the compound may be effective in targeting rapidly dividing cancer cells .
Comparative Analysis
The following table summarizes the biological activities and IC₅₀ values of selected benzimidazole derivatives:
Compound Name | IC₅₀ (µg/mL) | Mechanism of Action |
---|---|---|
2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole | 11.75 | Microtubule disruption |
2-(2-amino-5-nitro-1H-benzimidazol-1-yl) | 3.95 | Apoptosis induction |
1H-benzimidazole-6-carboxamides | 15.00 | Topoisomerase inhibition |
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-18(2)29(20-10-6-5-7-11-20)25(30)17-28-22-13-9-8-12-21(22)27-26(28)19-14-15-23(31-3)24(16-19)32-4/h5-16,18H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTKOSPWRPBAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.